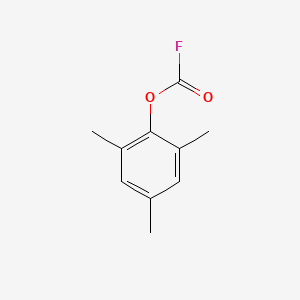![molecular formula C40H51N B14342454 N,N-Dimethyl-4-[16-(pyren-1-YL)hexadecyl]aniline CAS No. 97908-50-4](/img/structure/B14342454.png)
N,N-Dimethyl-4-[16-(pyren-1-YL)hexadecyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-4-[16-(pyren-1-YL)hexadecyl]aniline is an organic compound that features a pyrene moiety linked to an aniline derivative. This compound is of interest due to its unique structural properties, which combine the electron-donating characteristics of the N,N-dimethylaniline group with the electron-accepting properties of the pyrene group. This combination makes it a valuable compound for various scientific research applications, particularly in the fields of chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-[16-(pyren-1-YL)hexadecyl]aniline typically involves a multi-step process. One common method starts with the preparation of 4-bromo-N,N-dimethylaniline, which is then subjected to a Grignard reaction with 1-bromopyrene to form the desired product. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
N,N-Dimethyl-4-[16-(pyren-1-YL)hexadecyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or ferric chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives.
科学的研究の応用
N,N-Dimethyl-4-[16-(pyren-1-YL)hexadecyl]aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism by which N,N-Dimethyl-4-[16-(pyren-1-YL)hexadecyl]aniline exerts its effects is primarily through its ability to participate in electron transfer processes. The pyrene moiety acts as an electron acceptor, while the N,N-dimethylaniline group serves as an electron donor. This electron transfer capability is crucial for its applications in organic electronics and fluorescence-based imaging.
類似化合物との比較
Similar Compounds
- N,N-Dimethyl-4-(pyren-1-yl)aniline
- N,N-Diphenyl-4-(pyren-1-yl)aniline
Comparison
Compared to similar compounds, N,N-Dimethyl-4-[16-(pyren-1-YL)hexadecyl]aniline has a longer alkyl chain, which can enhance its solubility and interaction with biological membranes. This makes it more suitable for applications in drug delivery and biological imaging. Additionally, the presence of the pyrene moiety provides unique fluorescence properties that are valuable in various scientific research fields.
特性
CAS番号 |
97908-50-4 |
|---|---|
分子式 |
C40H51N |
分子量 |
545.8 g/mol |
IUPAC名 |
N,N-dimethyl-4-(16-pyren-1-ylhexadecyl)aniline |
InChI |
InChI=1S/C40H51N/c1-41(2)37-29-22-32(23-30-37)18-15-13-11-9-7-5-3-4-6-8-10-12-14-16-19-33-24-25-36-27-26-34-20-17-21-35-28-31-38(33)40(36)39(34)35/h17,20-31H,3-16,18-19H2,1-2H3 |
InChIキー |
WRUXJMWYGOOEAS-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)CCCCCCCCCCCCCCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



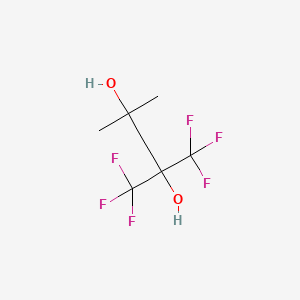
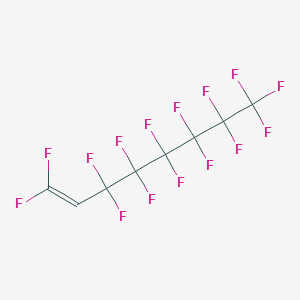
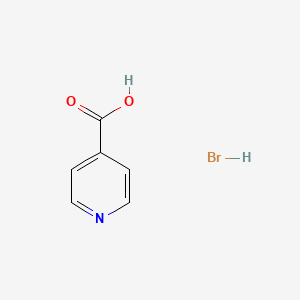
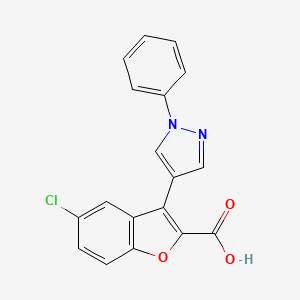
![3-[Di(bicyclo[2.2.1]heptan-2-yl)phosphoryl]propanenitrile](/img/structure/B14342416.png)
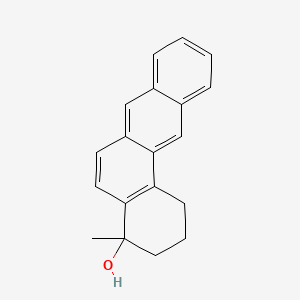
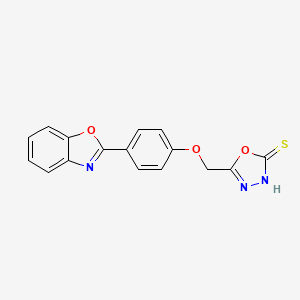


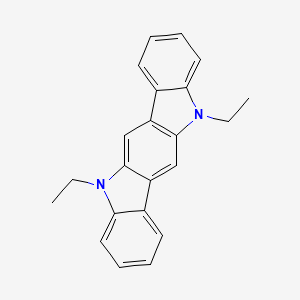

![13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4(9),10,12,15,17,19,21-nonaene](/img/structure/B14342440.png)
